Sodium 1-(trifluoromethyl)cyclopropanesulfinate
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Overview
Description
Sodium 1-(trifluoromethyl)cyclopropanesulfinate is a chemical compound with the empirical formula C4H4F3NaO2S and a molecular weight of 196.12. It is known for its role as a diversification reagent in the C-H functionalization of various heterocycles. This compound installs the trifluoromethylcyclopropyl group, which has been reported to increase metabolic stability compared to compounds containing the tert-butyl group .
Preparation Methods
The preparation of Sodium 1-(trifluoromethyl)cyclopropanesulfinate involves the synthesis of sulfinates, which are then used in C-H trifluoromethylcyclopropanation reactions. The synthetic route typically includes the reaction of cyclopropyl derivatives with trifluoromethylating agents under specific conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Sodium 1-(trifluoromethyl)cyclopropanesulfinate undergoes several types of chemical reactions, including:
C-C Bond Formation: This compound is used as a catalyst in reactions that form carbon-carbon bonds.
C-H Activation: It is involved in the activation of C-H bonds in various substrates, leading to the formation of new functionalized products.
Substitution Reactions: The trifluoromethylcyclopropyl group can be introduced into different molecules through substitution reactions.
Common reagents and conditions used in these reactions include trifluoromethylating agents, cyclopropyl derivatives, and specific catalysts under controlled temperatures and pressures. The major products formed from these reactions are typically trifluoromethylcyclopropyl-functionalized compounds .
Scientific Research Applications
Sodium 1-(trifluoromethyl)cyclopropanesulfinate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent for the functionalization of heterocycles, which are important in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to increase metabolic stability makes it valuable in the development of biologically active molecules.
Medicine: It is used in medicinal chemistry for the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which Sodium 1-(trifluoromethyl)cyclopropanesulfinate exerts its effects involves the installation of the trifluoromethylcyclopropyl group onto various substratesThe molecular targets and pathways involved include various heterocycles and organic molecules that undergo functionalization .
Comparison with Similar Compounds
Sodium 1-(trifluoromethyl)cyclopropanesulfinate is unique due to its ability to increase metabolic stability compared to compounds containing the tert-butyl group. Similar compounds include:
- Sodium 1,1-difluoroethanesulfinate
- Zinc difluoromethanesulfinate
- Sodium triflinate
- Sodium trifluoromethanesulfonate
- Sodium tetrahydropyransulfinate
- Zinc trifluoromethanesulfinate
- Sodium trifluoropropylsulfinate
These compounds share similar functional groups and applications but differ in their specific chemical properties and reactivity .
Properties
IUPAC Name |
sodium;1-(trifluoromethyl)cyclopropane-1-sulfinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2S.Na/c5-4(6,7)3(1-2-3)10(8)9;/h1-2H2,(H,8,9);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLDENBRBYPDNY-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)(F)F)S(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NaO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of sodium 1-(trifluoromethyl)cyclopropanesulfinate in the synthesis of fluorinated ketones?
A1: this compound acts as a fluoroalkylating reagent in the synthesis of ketones bearing the 1-(trifluoromethyl)cyclopropyl group. [] The reaction proceeds through the ring opening of tertiary cyclopropanols, which are readily synthesized from carboxylic esters.
Q2: How does this compound compare to other fluoroalkylating reagents used in the study?
A2: The study investigates several sulfinate salts as potential fluoroalkylating reagents, including sodium triflinate, sodium 1,1-difluoroethanesulfinate, and sodium 2-(4-bromophenyl)-1,1-difluoroethanesulfinate. [] Each reagent leads to the incorporation of a different fluoroalkyl group in the final ketone product. This highlights the versatility of this methodology for accessing diverse fluorinated ketones by simply varying the sulfinate salt employed.
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